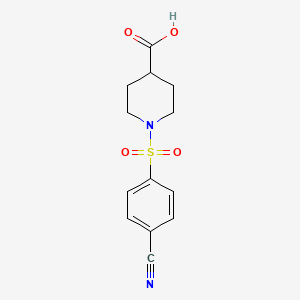

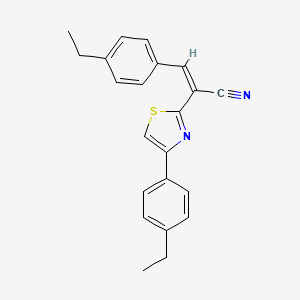

![molecular formula C23H20N2O2 B2383775 N-(1-etil-2-oxoindolin-5-il)-[1,1’-bifenil]-4-carboxamida CAS No. 921773-77-5](/img/structure/B2383775.png)

N-(1-etil-2-oxoindolin-5-il)-[1,1’-bifenil]-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is designed to activate procaspase-3, leading to the induction of apoptosis, particularly in cancer cells .

Mode of Action

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide interacts with procaspase-3, activating it and initiating the process of apoptosis . This interaction leads to changes in the cell cycle, causing an accumulation of cells in the S phase and substantially inducing late cellular apoptosis .

Biochemical Pathways

The activation of procaspase-3 by this compound affects both the extrinsic and intrinsic pathways of apoptosis . These pathways involve a large group of cysteine proteases enzymes, including caspases . The activation of these pathways leads to programmed cell death, which is a common and effective approach for anticancer drug development .

Result of Action

The activation of procaspase-3 by N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound induces changes in the cell cycle, leading to an accumulation of cells in the S phase and the substantial induction of late cellular apoptosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of EIDD-2801 is its unique mechanism of action, which has the potential to be effective against a wide range of viral infections. Additionally, it has shown minimal toxicity in animal studies, indicating that it has a good safety profile. However, one limitation of EIDD-2801 is that it is a relatively new drug, and more research is needed to fully understand its effectiveness and safety in humans.

Direcciones Futuras

There are several future directions for research involving EIDD-2801. One area of interest is in developing the drug for use in treating emerging viral diseases such as COVID-19. Additionally, researchers are exploring the potential use of EIDD-2801 in combination with other antiviral drugs to improve its effectiveness. There is also interest in studying the long-term effects of EIDD-2801 in humans and its potential use in preventing viral infections. Overall, the potential applications of EIDD-2801 in treating viral infections make it an exciting area of research for the future.

Métodos De Síntesis

EIDD-2801 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process has been described in detail in scientific literature and involves the use of specific reagents and solvents to produce the final product. The synthesis of EIDD-2801 is a complex process that requires specialized knowledge and equipment.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

El compuesto ha sido investigado por su potencial antitumoral. Los investigadores sintetizaron dos series de nuevos derivados: (E)-N’-arilidén-2-(2-oxoindolin-1-il)acetohidrazidas (4) y (Z)-2-(5-sustituido-2-oxoindolin-1-il)-N’-(2-oxoindolin-3-ilideno)acetohidrazidas (5) . Notablemente, varios de estos compuestos demostraron una citotoxicidad significativa contra líneas celulares de cáncer humano, incluyendo cáncer de colon (SW620), cáncer de próstata (PC-3) y cáncer de pulmón (NCI-H23). El compuesto 4o se destacó como el más potente, superando la eficacia del control positivo PAC-1 en las tres líneas celulares probadas. Una mayor exploración del compuesto 4o puede llevar al desarrollo de nuevos agentes anticancerígenos.

Regulación del Ciclo Celular

Los compuestos 4f, 4h, 4n, 4o, y 4p (con un énfasis especial en 4o) se encontraron acumulando células U937 en la fase S del ciclo celular. Además, indujeron apoptosis celular tardía, un proceso crucial para controlar el crecimiento celular y prevenir la formación de tumores . Comprender su impacto en la progresión del ciclo celular proporciona información valiosa para la terapia contra el cáncer.

Modulación de la Apoptosis

La apoptosis, o muerte celular programada, juega un papel fundamental en el mantenimiento de la homeostasis tisular. Los compuestos representativos mencionados anteriormente (como 4f, 4h, 4n, 4o, y 4p) se asociaron con la inducción de apoptosis . Dirigir las vías apoptóticas es una estrategia común en el desarrollo de fármacos anticancerígenos, y estos compuestos pueden servir como candidatos prometedores.

Agonismo del Receptor de Dopamina

Curiosamente, la estructura cristalina de un compuesto relacionado, N-(2-(2-oxoindolin-4-il)etil)-N-propilpropan-1-amina, reveló su actividad agonista del receptor D2 de dopamina no ergolina . Si bien este compuesto específico difiere ligeramente, destaca la posible relevancia de los derivados de oxoindolina en la investigación neurológica.

Análogos de Hormonas Vegetales

Los derivados de indol tienen diversas aplicaciones biológicas. Por ejemplo, el ácido indolacético (IAA) es una hormona vegetal producida durante la degradación del triptófano en plantas superiores . Aunque no está directamente relacionado con nuestro compuesto, esto destaca la importancia más amplia de las moléculas basadas en indol en la biología vegetal.

Exploración Farmacológica

Los derivados de indol exhiben una amplia gama de actividades farmacológicas, incluidos efectos antimicrobianos, antiinflamatorios y antioxidantes . Si bien el perfil farmacológico específico de nuestro compuesto sigue siendo un área de investigación en curso, vale la pena considerar su potencial en estos contextos.

En resumen, N-(1-etil-2-oxoindolin-5-il)-[1,1’-bifenil]-4-carboxamida tiene un gran potencial en varios dominios científicos. Sus propiedades antitumorales, su impacto en la regulación del ciclo celular y su modulación de la apoptosis merecen una mayor investigación. Además, su parecido estructural con los agonistas del receptor de dopamina y su naturaleza basada en indol abren vías intrigantes para estudios futuros. Los investigadores deben explorar estas aplicaciones para desbloquear todo el potencial del compuesto. 🌟

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-2-25-21-13-12-20(14-19(21)15-22(25)26)24-23(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYZMGFWCARNCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)

![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)

![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)

![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)

![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2383710.png)

![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)